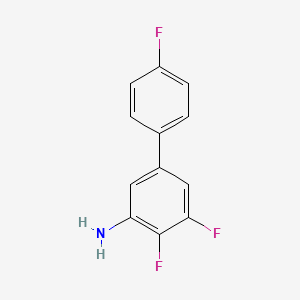
2,3-Difluoro-5-(4-fluorophenyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Difluoro-5-(4-fluorophenyl)aniline is an aromatic amine compound characterized by the presence of three fluorine atoms attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-5-(4-fluorophenyl)aniline typically involves the use of fluorinated precursors and specific reaction conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the process.
化学反応の分析
Types of Reactions
2,3-Difluoro-5-(4-fluorophenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.
科学的研究の応用
2,3-Difluoro-5-(4-fluorophenyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the production of advanced materials, including polymers and specialty chemicals.
作用機序
The mechanism by which 2,3-Difluoro-5-(4-fluorophenyl)aniline exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance binding affinity to certain enzymes or receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
2,3-Difluoroaniline: Similar in structure but lacks the additional fluorophenyl group.
4-Fluoroaniline: Contains a single fluorine atom on the benzene ring.
2,5-Difluoroaniline: Another difluorinated aniline with different substitution patterns.
Uniqueness
2,3-Difluoro-5-(4-fluorophenyl)aniline is unique due to the combination of multiple fluorine atoms and the specific substitution pattern on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
分子式 |
C12H8F3N |
|---|---|
分子量 |
223.19 g/mol |
IUPAC名 |
2,3-difluoro-5-(4-fluorophenyl)aniline |
InChI |
InChI=1S/C12H8F3N/c13-9-3-1-7(2-4-9)8-5-10(14)12(15)11(16)6-8/h1-6H,16H2 |
InChIキー |
XNFGEKXVRYYFMT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)F)F)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



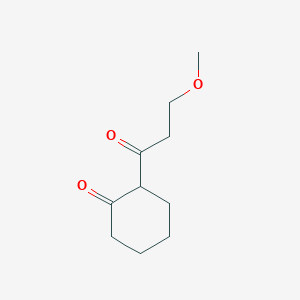
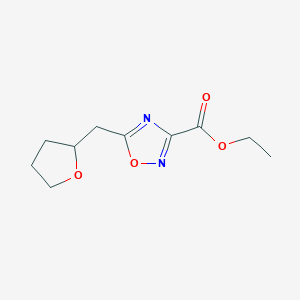
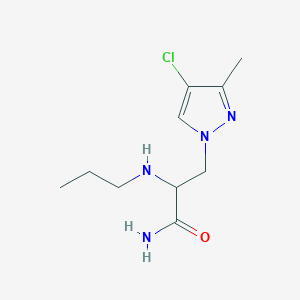
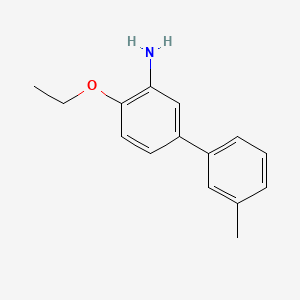

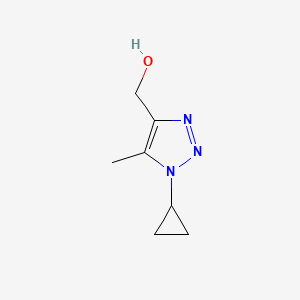
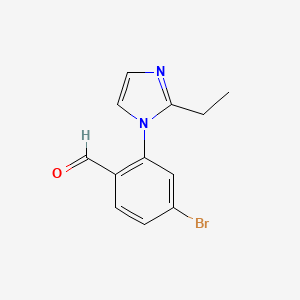
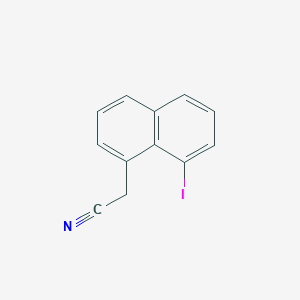
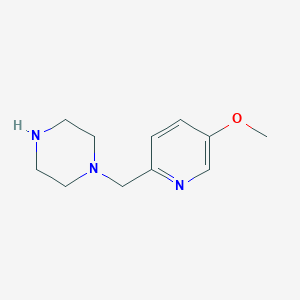

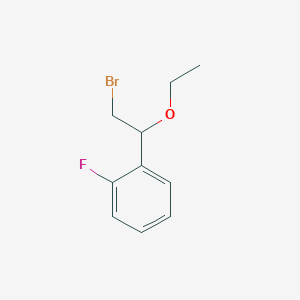
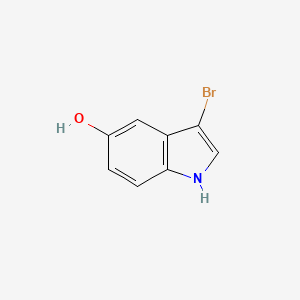
![1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13628252.png)
